Cas no 2470435-07-3 (decahydroquinolin-3-one hydrochloride)

Decahydroquinolin-3-one hydrochloride is a bicyclic organic compound featuring a saturated quinoline core with a ketone functional group at the 3-position, stabilized as its hydrochloride salt. This structure imparts enhanced solubility and stability, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The compound serves as a versatile intermediate for the synthesis of complex heterocycles, particularly in the development of bioactive molecules. Its rigid scaffold offers stereochemical control, facilitating selective transformations. The hydrochloride form ensures improved handling and storage characteristics. This product is typically utilized in academic and industrial settings for exploratory chemistry and target-oriented synthesis.
decahydroquinolin-3-one hydrochloride structure
2470435-07-3 structure
Product Name:decahydroquinolin-3-one hydrochloride
CAS No:2470435-07-3
MF:C9H16ClNO
MW:189.682441711426
MDL:MFCD32710927
CID:5669930
PubChem ID:155820777
Update Time:2025-05-21

decahydroquinolin-3-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride
    • 2470435-07-3
    • EN300-27100479
    • decahydroquinolin-3-one hydrochloride
    • MDL: MFCD32710927
    • Inchi: 1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H
    • InChI Key: ZYLWLXRVBKHBSO-UHFFFAOYSA-N
    • SMILES: Cl.O=C1CNC2CCCCC2C1

Computed Properties

  • Exact Mass: 189.0920418g/mol
  • Monoisotopic Mass: 189.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų

decahydroquinolin-3-one hydrochloride Pricemore >>

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Additional information on decahydroquinolin-3-one hydrochloride

Decahydroquinolin-3-one Hydrochloride: A Comprehensive Overview

Decahydroquinolin-3-one hydrochloride, with the CAS number 2470435-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles with a wide range of applications in drug discovery and materials science. The structure of decahydroquinolin-3-one hydrochloride consists of a quinoline skeleton with a hydrochloride group attached, making it a versatile molecule for various chemical transformations and biological studies.

The synthesis of decahydroquinolin-3-one hydrochloride has been extensively studied, with researchers exploring efficient methods to produce this compound on a large scale. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which is crucial for its application in chiral recognition and asymmetric catalysis. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the yield and selectivity of these reactions.

In terms of biological activity, decahydroquinolin-3-one hydrochloride has shown promising results in preclinical studies as a potential therapeutic agent. It exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Recent research has also highlighted its ability to modulate key signaling pathways involved in cancer progression, suggesting its potential as an anticancer agent.

The chemical properties of decahydroquinolin-3-one hydrochloride make it an ideal substrate for further functionalization. Its hydroxyl group can undergo various reactions, including oxidation, reduction, and esterification, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, the conversion of the hydroxyl group into an ester or amide has been shown to improve the solubility and stability of the compound in physiological conditions.

The application of decahydroquinolin-3-one hydrochloride extends beyond pharmacology into materials science. Its aromatic structure makes it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent studies have demonstrated its ability to form self-assembled monolayers with excellent electronic properties, paving the way for its integration into next-generation electronic devices.

In conclusion, decahydroquinolin-3-one hydrochloride, with its unique chemical structure and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its potential as a therapeutic agent and its versatility in materials science underscore its importance in advancing modern chemistry and medicine. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its role as a key compound in contemporary scientific exploration.

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